molecular formula C16H12O4 B1612208 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid CAS No. 79669-76-4

2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid

Cat. No.: B1612208
CAS No.: 79669-76-4
M. Wt: 268.26 g/mol
InChI Key: OWOZLTVSQSXUTQ-UHFFFAOYSA-N
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Description

2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid is a chemical compound with the molecular formula C16H12O4 It is known for its unique structure, which includes a dibenzo[b,e]oxepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid typically involves the following steps:

    Formation of the Dibenzo[b,e]oxepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e]oxepin structure.

    Oxidation: The dibenzo[b,e]oxepin core is then oxidized to introduce the oxo group at the 11th position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the molecule.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Various substitution reactions can occur, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

    Oxidation Products: Further oxidized derivatives of the compound.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

    Inhibition of Enzymes: Such as cyclooxygenase, which plays a role in inflammation.

    Modulation of Receptor Activity: Interacting with receptors involved in pain and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

    (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid: Another compound with a similar structure but different substitution pattern.

    Isoxepac: A related compound with similar pharmacological properties.

Uniqueness

2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(11-oxo-6H-benzo[c][1]benzoxepin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)8-10-5-6-11-9-20-14-4-2-1-3-12(14)16(19)13(11)7-10/h1-7H,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOZLTVSQSXUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CC(=O)O)C(=O)C3=CC=CC=C3O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611118
Record name (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79669-76-4
Record name (11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Reactant of Route 2
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Reactant of Route 3
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Reactant of Route 4
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Reactant of Route 5
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid
Reactant of Route 6
2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid

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